
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CDX-085, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDX-085 belongs to the class of glycine transporter inhibitors and has been shown to have promising effects in the treatment of various neurological disorders.
Wirkmechanismus
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of glutamatergic neurotransmission, which is involved in cognitive function and memory. By inhibiting GlyT1, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the brain, which enhances glutamatergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In animal models, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of glycine in the brain, which enhances glutamatergic neurotransmission and improves cognitive function. N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its therapeutic effects in ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1. However, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations, including its poor solubility and bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective GlyT1 inhibitors that have better solubility and bioavailability. Additionally, further studies are needed to determine the long-term safety and efficacy of N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans and to explore its potential therapeutic applications in other neurological disorders.
Synthesemethoden
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenylhydrazine with cyclohexanone to form N-cyclohexyl-2,6-dimethylphenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclohexyl-N-(2,6-dimethylphenyl)-N-methylsulfonylhydrazine. The final step involves the reaction of N-cyclohexyl-N-(2,6-dimethylphenyl)-N-methylsulfonylhydrazine with glycine ethyl ester hydrochloride to form N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, N~1~-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and memory retention in animal models of these disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-8-7-9-14(2)17(13)19(23(3,21)22)12-16(20)18-15-10-5-4-6-11-15/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTIZPBOJLGLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

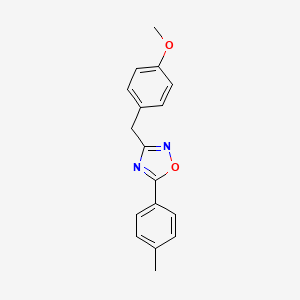
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
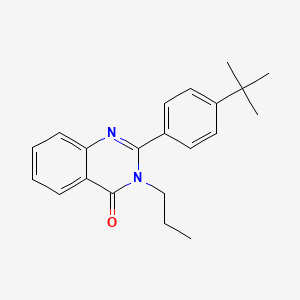
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
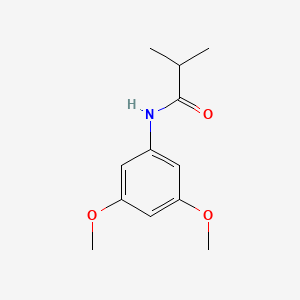
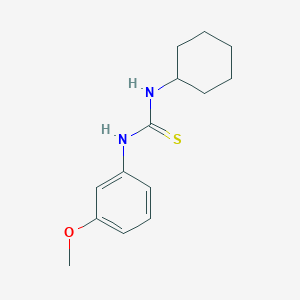
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
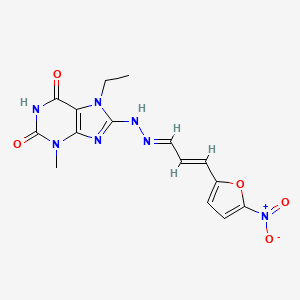
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)